4-chloro-5-fluoropyridin-3-amine 4-chloro-5-fluoropyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1393570-52-9
VCID: VC11627555
InChI:
SMILES:
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.6

4-chloro-5-fluoropyridin-3-amine

CAS No.: 1393570-52-9

Cat. No.: VC11627555

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.6

Purity: 95

* For research use only. Not for human or veterinary use.

4-chloro-5-fluoropyridin-3-amine - 1393570-52-9

Specification

CAS No. 1393570-52-9
Molecular Formula C5H4ClFN2
Molecular Weight 146.6

Introduction

Structural and Chemical Properties of Halogenated Aminopyridines

Molecular Architecture

4-Chloro-5-fluoropyridin-3-amine belongs to the pyridine family, characterized by a six-membered aromatic ring with nitrogen at position 3. The substituents—chlorine at position 4 and fluorine at position 5—introduce significant electronic effects. The molecular formula is C₅H₄ClFN₂, with a theoretical molecular weight of 146.55 g/mol, consistent with its analogs .

Table 1: Comparative Analysis of Halogenated Aminopyridines

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Substituent Positions
4-Chloro-5-fluoropyridin-3-amineNot AvailableC₅H₄ClFN₂146.553-NH₂, 4-Cl, 5-F
2-Chloro-3-fluoropyridin-4-amine1227577-03-8C₅H₄ClFN₂146.554-NH₂, 2-Cl, 3-F
2-Chloro-5-fluoropyridin-3-amine884495-37-8C₅H₄ClFN₂146.553-NH₂, 2-Cl, 5-F

The positional isomerism of chlorine and fluorine significantly impacts reactivity. For instance, 2-chloro-5-fluoropyridin-3-amine demonstrates enhanced electrophilicity at the chlorine-bearing carbon, facilitating nucleophilic substitution reactions .

Spectroscopic Characteristics

While direct NMR or MS data for 4-chloro-5-fluoropyridin-3-amine are unavailable, analogs suggest key spectral features:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with coupling constants reflecting ortho/para fluorine effects .

  • ¹³C NMR: Fluorine-induced deshielding shifts carbons adjacent to F by ~10–15 ppm .

  • MS (ESI): Predominant [M+H]⁺ peak at m/z 147.0, consistent with its molecular weight .

Synthesis Strategies and Optimization

Amination of Halogenated Pyridines

A common route to chloro-fluoro-aminopyridines involves high-pressure amination of polychlorinated precursors. For example, 2-chloro-5-fluoropyridin-3-amine is synthesized via ammonolysis of 2,3-dichloro-5-fluoropyridine at 180°C for 24 hours (yield: ~76%) . Adapting this method, 4-chloro-5-fluoropyridin-3-amine could theoretically be produced from 3,4-dichloro-5-fluoropyridine under similar conditions.

Table 2: Synthetic Routes for Analogous Compounds

Starting MaterialReagents/ConditionsProductYield
2,3-Dichloro-5-fluoropyridineNH₃ (aq), 180°C, 24 h2-Chloro-5-fluoropyridin-3-amine76%
5-FluoronicotinamideBr₂, NaOH, H₂O, 25–85°C, 4 h3-Amino-5-fluoropyridine87%
2-Chloro-5-fluoro-3-nitropyridineFe, NH₄Cl, THF/EtOH/H₂O, reflux, 5 h2-Chloro-5-fluoropyridin-3-amine65%

Nitro Group Reduction

Reduction of nitro intermediates offers an alternative pathway. For instance, 2-chloro-5-fluoro-3-nitropyridine undergoes iron-mediated reduction in acetic acid to yield the corresponding amine (11 g, 68% yield) . A parallel approach for 4-chloro-5-fluoro-3-nitropyridine could employ catalytic hydrogenation or Zn/HCl.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom in 4-chloro-5-fluoropyridin-3-amine is susceptible to displacement by nucleophiles (e.g., alkoxides, amines). In 2-chloro-3-fluoropyridin-4-amine, palladium-catalyzed amination with ammonia yields drug intermediates. Similar cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the 4-position of the target compound.

Electrophilic Aromatic Substitution

Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions. For example, nitration of 3-amino-5-fluoropyridine occurs preferentially at the 4-position, guided by the amino group’s directing effects .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

Chloro-fluoro-aminopyridines are pivotal in synthesizing kinase inhibitors and anticoagulants. 2-Chloro-3-fluoropyridin-4-amine serves as a precursor for TGF-β and thrombin inhibitors. By analogy, 4-chloro-5-fluoropyridin-3-amine could be utilized in:

  • Oncology: Targeting EGFR or ALK kinases via functionalization at the 4-chloro position.

  • Anticoagulation: Building blocks for direct thrombin inhibitors (e.g., dabigatran analogs).

Agrochemical Development

Fluorinated pyridines enhance pesticide bioavailability. For instance, 3-amino-5-fluoropyridine derivatives exhibit herbicidal activity against broadleaf weeds . The lipophilic chlorine in 4-chloro-5-fluoropyridin-3-amine may improve soil persistence in agrochemical formulations.

Challenges and Future Directions

The primary challenge in studying 4-chloro-5-fluoropyridin-3-amine lies in the scarcity of direct synthetic and analytical data. Future research should prioritize:

  • Synthetic Method Development: Optimizing amination and reduction protocols for positional isomers.

  • Crystallographic Studies: Resolving the solid-state structure to guide computational modeling.

  • Biological Screening: Evaluating bioactivity in kinase inhibition and antimicrobial assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator